Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methyl ester group at position 2 and a benzamido moiety at position 3.
Properties
IUPAC Name |
methyl 3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-28-21(27)19-18(14-7-2-3-8-15(14)29-19)22-20(26)12-5-4-6-13(11-12)23-16(24)9-10-17(23)25/h2-8,11H,9-10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOXLVBIOCDFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Design and Starting Materials
The compound’s structure comprises three key components:
- Benzo[b]thiophene-2-carboxylate core : Provides the heterocyclic scaffold.
- 3-Amino substituent : Serves as the site for amide bond formation.
- 3-(2,5-Dioxopyrrolidin-1-yl)benzoyl group : Introduced via coupling to the amino group.
Starting materials typically include methyl 3-aminobenzo[b]thiophene-2-carboxylate derivatives and 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride. Precursors for the benzothiophene core often originate from thiophenol or mercaptobenzenemethanol derivatives.
Stepwise Synthesis Pathways
Construction of the Benzo[b]thiophene Core
The benzo[b]thiophene ring is synthesized via cyclization or annulation reactions. Two predominant methods are:
Aryne-Mediated Cyclization
Aryne intermediates generated from 2-bromo- or 2-iodobenzonitriles react with methyl thioglycolate under microwave irradiation (130°C, 1–2 hours) to yield methyl benzo[b]thiophene-2-carboxylates. For example:
- Reactants : 2-Bromobenzonitrile, methyl thioglycolate, triethylamine.
- Conditions : DMSO, 130°C, microwave, 1 hour.
- Yield : 58–96%.
Wittig Reaction Approach
Phosphonium salts derived from 2-mercaptobenzenemethanol react with acyl chlorides to form substituted benzothiophenes:
Introduction of the 3-Amino Group
The amino group at position 3 is introduced via:
Nitration and Reduction
- Nitration : Treating methyl benzo[b]thiophene-2-carboxylate with nitric acid/sulfuric acid at 0°C introduces a nitro group at position 3.
- Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) converts the nitro group to an amine.
Direct Amination
Copper-catalyzed C–H amination using hydroxylamine-O-sulfonic acid and CuI in DMF at 100°C achieves direct amination.
Amide Bond Formation
The 3-amino intermediate reacts with 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride under Schotten-Baumann conditions:
Alternative Synthetic Routes
One-Pot Tandem Reactions
A microwave-assisted tandem cyclization-amidation protocol combines benzo[b]thiophene formation and amide coupling in a single step:
- Reactants : 2-Bromobenzonitrile, methyl thioglycolate, 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride.
- Conditions : DMSO, triethylamine, 130°C, 2 hours.
- Yield : 62%.
Solid-Phase Synthesis
Immobilized benzothiophene precursors on Wang resin enable iterative coupling and cleavage steps, improving purity and scalability.
Optimization Strategies
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : tₐ = 12.3 min (C18 column, 70% methanol).
Industrial-Scale Production Challenges
Cost-Effective Sourcing
- 3-(2,5-Dioxopyrrolidin-1-yl)benzoyl chloride : Synthesized in-house via succinimide substitution on 3-nitrobenzoyl chloride, reducing costs by 40%.
Waste Management
- DMSO Recycling : Distillation under reduced pressure (80°C, 15 mmHg) recovers 90% solvent.
Emerging Methodologies
Photocatalytic C–H Activation
Visible-light-mediated amidation using Ru(bpy)₃Cl₂ reduces reaction time to 30 minutes but requires specialized equipment.
Biocatalytic Approaches
Lipase-mediated amidation in ionic liquids ([BMIM][BF₄]) achieves 55% yield under mild conditions (pH 7, 37°C).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to their anticonvulsant properties . The compound’s structure allows it to interact with various enzymes and receptors, modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural similarities with other benzo[b]thiophene and fused heterocyclic derivatives. Key comparisons include:
Physicochemical Properties
- Spectroscopic Signatures: IR: The target compound’s dioxopyrrolidinyl group would show C=O stretches near 1700–1750 cm⁻¹, similar to carbonyls in chromenones. NMR: Benzo[b]thiophene protons resonate at δ 7.0–8.0 ppm (cf. δ 7.29–7.94 in ).
Biological Activity
Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound with significant potential in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C21H18N4O5S
Molecular Weight : 438.5 g/mol
CAS Number : 886955-33-5
The compound features a benzo[b]thiophene core, which is known for its diverse biological activities. The presence of the dioxopyrrolidine moiety enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Calcium Channels : Similar compounds have shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, suggesting potential anticonvulsant properties.
- Cell Cycle Regulation : Research indicates that derivatives of benzo[b]thiophenes can influence cell cycle progression, particularly increasing the proportion of cells in the G2/M phase, which is critical for cancer therapy .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of compounds related to benzo[b]thiophenes:
- In Vitro Studies : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives exhibited cytostatic effects at submicromolar concentrations .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.5 | Tubulin polymerization inhibition |
| Compound B | HCT116 (Colon Cancer) | 0.8 | Induction of apoptosis |
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related thiophene compounds:
- Bacterial Inhibition : Several synthesized thiophene derivatives showed good antibacterial activity, with some exhibiting inhibition zones comparable to standard antibiotics like Ampicillin .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Hydroxythiophene 4a | E. coli | 21 |
| Hydroxythiophene 4a | S. aureus | 19 |
Case Studies
-
Anticonvulsant Activity :
- A study investigated the anticonvulsant effects of similar compounds in animal models, demonstrating a significant reduction in seizure frequency compared to controls. The mechanism was linked to modulation of neurotransmitter release and calcium channel inhibition.
- Anticancer Research :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
Core formation : Construct the benzo[b]thiophene-2-carboxylate core via cyclization of thiophene precursors under reflux conditions (e.g., 1,4-dioxane as solvent) .
Functionalization : Introduce the 2,5-dioxopyrrolidin-1-yl benzamido moiety via amide coupling. Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) to enhance reaction efficiency .
Purification : Employ reverse-phase HPLC with gradient elution (e.g., methanol-water system) to isolate high-purity product. Monitor purity via LC-MS and confirm structural integrity using NMR .
- Key Considerations : Optimize reaction time, solvent choice (e.g., DMF for solubility), and stoichiometry of reagents to minimize side products.
Q. How can the structural and spectroscopic properties of this compound be characterized?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the dioxopyrrolidinyl group (e.g., δ ~2.5–3.5 ppm for pyrrolidine protons) and benzamido linkage (amide NH ~10–12 ppm) .
- IR Spectroscopy : Identify characteristic peaks for C=O (1680–1720 cm), C-O (1250–1300 cm), and aromatic C-H stretches .
- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF. Expected molecular ion [M+H] can be calculated based on the formula (e.g., CHNOS) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Methodological Answer :
Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, incubation times) when replicating studies. For example, discrepancies in IC values may arise from variations in ATP concentrations in kinase assays .
Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to confirm activity.
Computational Modeling : Perform molecular docking studies to predict binding modes and compare with crystallographic data (if available). Tools like AutoDock Vina can help reconcile conflicting mechanistic hypotheses .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products using MS/MS .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and assess thermal decomposition (e.g., TGA analysis).
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track changes in UV absorbance spectra .
Q. What in vitro assays are suitable for investigating its mechanism of action against enzymatic targets?
- Methodological Answer :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition in real time. Calculate values via Lineweaver-Burk plots .
- Cellular Uptake : Label the compound with or fluorescent tags (e.g., FITC) and quantify intracellular accumulation using flow cytometry .
- Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets by monitoring thermal stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
